![molecular formula C18H24N2O2 B2503752 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 903295-71-6](/img/structure/B2503752.png)
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate the utility of similar compounds in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This process is significant for developing biodegradable polymers (Qiao et al., 2011).
Heterocyclic Compounds Synthesis
- N,N-Dimethylformamide has been utilized as a carbon synthon for the synthesis of N-heterocycles like pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, demonstrating the versatility of similar molecular frameworks in constructing complex heterocyclic structures (Li et al., 2021).
Pharmacological Potential
- A study on the synthesis of functional derivatives of tetramic acid, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, revealed anticonvulsant activity among some synthesized compounds. This suggests that structurally related compounds could have potential therapeutic applications (Sorokina et al., 2007).
Catalytic Applications
- The discovery of a tetracyclic quinoxaline derivative as a potent multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders highlights the importance of quinoline derivatives in medicinal chemistry. The compound exhibited strong binding affinities to serotonin and dopamine receptors, showcasing the pharmacological relevance of such molecular structures (Li et al., 2014).
Anticancer Activity
- Novel synthetic makaluvamine analogues, including derivatives of pyrrolo[4,3,2-de]quinolin-8(1H)-one, have shown promising in vitro and in vivo anticancer activity. These studies underline the potential of structurally complex quinoline derivatives in the development of new anticancer agents (Wang et al., 2009).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of your compound.
Mode of action
The interaction of indole derivatives with their targets often involves the formation of aromatic compounds that have clinical and biological applications .
Biochemical pathways
Indole derivatives can affect various biological pathways, exhibiting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-14-9-13(19-15(21)10-18(2,3)4)8-12-6-5-7-20(16(12)14)17(11)22/h8-9,11H,5-7,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDKLQLSQSMMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320874 |
Source
|
Record name | 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
903295-71-6 |
Source
|
Record name | 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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